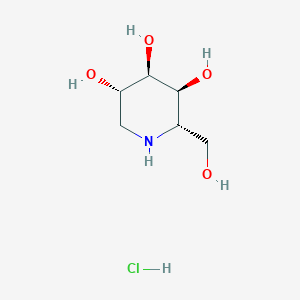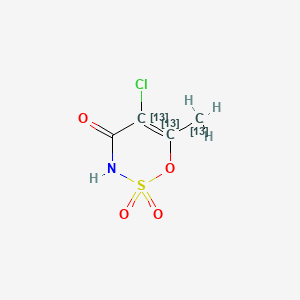
2-Amino-N-((4-(3-(2-chlorobenzoyl)-5-ethylthiophen-2-yl)-5-methyl-4H-1,2,4-triazol-3-yl)methyl)acetamide Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-N-((4-(3-(2-chlorobenzoyl)-5-ethylthiophen-2-yl)-5-methyl-4H-1,2,4-triazol-3-yl)methyl)acetamide Hydrochloride is a complex organic compound with potential applications in medicinal chemistry. This compound features a unique structure that includes a 2-chlorobenzoyl group, an ethylthiophenyl group, and a triazole ring, making it a subject of interest for researchers exploring new therapeutic agents.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N-((4-(3-(2-chlorobenzoyl)-5-ethylthiophen-2-yl)-5-methyl-4H-1,2,4-triazol-3-yl)methyl)acetamide Hydrochloride typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, such as 2-chlorobenzoyl chloride and ethylthiophene derivatives. These intermediates undergo a series of reactions, including nucleophilic substitution and cyclization, to form the final product. Common reagents used in these reactions include bases like sodium hydroxide and solvents like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-N-((4-(3-(2-chlorobenzoyl)-5-ethylthiophen-2-yl)-5-methyl-4H-1,2,4-triazol-3-yl)methyl)acetamide Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially involving the amino and acetamide groups
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium hydroxide, dichloromethane
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Aplicaciones Científicas De Investigación
2-Amino-N-((4-(3-(2-chlorobenzoyl)-5-ethylthiophen-2-yl)-5-methyl-4H-1,2,4-triazol-3-yl)methyl)acetamide Hydrochloride has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials and pharmaceuticals
Mecanismo De Acción
The mechanism of action of 2-Amino-N-((4-(3-(2-chlorobenzoyl)-5-ethylthiophen-2-yl)-5-methyl-4H-1,2,4-triazol-3-yl)methyl)acetamide Hydrochloride involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt cellular processes, leading to therapeutic effects such as the inhibition of cancer cell growth .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Amino-N-(4-chloro-2-(2-chlorobenzoyl)phenyl)acetamide Hydrochloride
- N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine
Uniqueness
2-Amino-N-((4-(3-(2-chlorobenzoyl)-5-ethylthiophen-2-yl)-5-methyl-4H-1,2,4-triazol-3-yl)methyl)acetamide Hydrochloride is unique due to its specific combination of functional groups and its potential for diverse biological activities. Its structure allows for multiple points of interaction with biological targets, making it a versatile compound for research and development .
Propiedades
Fórmula molecular |
C19H21Cl2N5O2S |
|---|---|
Peso molecular |
454.4 g/mol |
Nombre IUPAC |
2-amino-N-[[4-[3-(2-chlorobenzoyl)-5-ethylthiophen-2-yl]-5-methyl-1,2,4-triazol-3-yl]methyl]acetamide;hydrochloride |
InChI |
InChI=1S/C19H20ClN5O2S.ClH/c1-3-12-8-14(18(27)13-6-4-5-7-15(13)20)19(28-12)25-11(2)23-24-16(25)10-22-17(26)9-21;/h4-8H,3,9-10,21H2,1-2H3,(H,22,26);1H |
Clave InChI |
ZMGWJEMIFIIIBE-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC(=C(S1)N2C(=NN=C2CNC(=O)CN)C)C(=O)C3=CC=CC=C3Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[(2,5-dimethylpyrazol-3-yl)methyl]cyclopropanamine](/img/structure/B13863285.png)




![N{2-[4-(7-chloroquinolin-4-yl)piperzine-1-yl]-4,5-dihydroxy-6-(hydroxmethyl)oxan-3-yl}acetamide](/img/structure/B13863320.png)






